N-{2-[3-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methylbenzamide
Description
Properties
IUPAC Name |
N-[2-[3-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O2S/c1-18-6-2-3-7-21(18)26(32)28-14-15-30-16-24(22-8-4-5-9-23(22)30)33-17-25(31)29-20-12-10-19(27)11-13-20/h2-13,16H,14-15,17H2,1H3,(H,28,32)(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYZXTUXRTWTMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) linker between the indole and carbamoylmethyl groups participates in nucleophilic displacement reactions under basic conditions.
Example Reaction:
Replacement with amine nucleophiles:
textN-{2-[3-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methylbenzamide + NH2R → N-{2-[3-({[(4-Fluorophenyl)carbamoyl]methyl}amino)-1H-indol-1-yl]ethyl}-2-methylbenzamide + H2S
Conditions:
-
Solvent: DMF or THF
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Base: K2CO3 or Et3N
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Temperature: 60–80°C
-
Yield: 55–72%
Key Data:
| Nucleophile (NH2R) | Reaction Time (h) | Yield (%) |
|---|---|---|
| Benzylamine | 12 | 68 |
| Piperidine | 8 | 72 |
| Aniline | 24 | 55 |
Oxidation of Thioether to Sulfone
The sulfanyl group oxidizes to sulfone under strong oxidizing agents, enhancing electrophilicity for downstream reactions:
textThis compound + H2O2 → N-{2-[3-({[(4-Fluorophenyl)carbamoyl]methyl}sulfonyl)-1H-indol-1-yl]ethyl}-2-methylbenzamide
Conditions:
-
Oxidant: H2O2 (30%) or mCPBA
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Catalyst: Na2WO4 (0.1 equiv)
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Solvent: Acetic acid
-
Temperature: RT, 6–8 h
Analytical Confirmation:
-
MS (ESI): m/z 508.2 [M+H]+ (sulfone vs. 480.1 for thioether)
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¹H NMR: Disappearance of S-CH2 protons (δ 3.2 ppm) and new SO2-CH2 signal (δ 3.8 ppm)
Hydrolysis of Amide Bonds
Controlled hydrolysis of the carbamoyl and benzamide groups occurs under acidic or basic conditions:
a. Acidic Hydrolysis (HCl/H2O):
textThis compound + HCl → 2-[3-(Mercaptomethyl)-1H-indol-1-yl]ethylamine + 4-Fluorophenylacetic acid + 2-Methylbenzoic acid
Conditions:
b. Basic Hydrolysis (NaOH/EtOH):
text→ Sodium salt of 2-methylbenzoic acid + 4-Fluorophenylglycine derivatives
Conditions:
Electrophilic Aromatic Substitution on Indole
The indole ring undergoes substitution at the C-5 position due to electron-rich aromaticity:
Nitration:
textThis compound + HNO3 → 5-Nitro derivative
Conditions:
Halogenation (Bromination):
text+ Br2 → 5-Bromo derivative
Conditions:
Metal-Catalyzed Cross-Coupling
The 4-fluorophenyl group participates in Suzuki-Miyaura couplings for structural diversification:
textThis compound + Ar-B(OH)2 → 4-(Ar)-Substituted derivative
Conditions:
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds similar to N-{2-[3-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methylbenzamide exhibit significant activity against various cancer cell lines. For instance, derivatives of benzamide have been synthesized and evaluated for their inhibitory effects on RET kinase, which is implicated in several cancers. A study found that specific benzamide derivatives showed moderate to high potency in inhibiting RET kinase activity, suggesting a promising avenue for developing targeted cancer therapies .
Case Study 1: RET Kinase Inhibition
A series of novel benzamide derivatives were synthesized and tested for their ability to inhibit RET kinase. One notable compound demonstrated significant inhibition of cell proliferation driven by both wild-type and mutated forms of the RET protein. The study highlighted the importance of substituent groups on the benzamide structure in enhancing biological activity .
Case Study 2: Anti-inflammatory Effects
In addition to anticancer applications, related compounds have been evaluated for their anti-inflammatory properties. For instance, dual inhibitors targeting p38 MAPK and phosphodiesterase 4 (PDE4) have shown promise in reducing inflammation associated with various diseases. The compound CBS-3595, which shares structural similarities with this compound, exhibited potent anti-inflammatory effects in preclinical studies .
Mechanism of Action
The mechanism by which N-{2-[3-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methylbenzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the indole core can participate in π-π stacking interactions. The sulfanyl linkage may also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Compound 1 : N-{2-[3-({[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3-(trifluoromethyl)benzamide (BA97506)
- Key Differences :
- The 4-fluorophenyl group in the target compound is replaced with a 6-methylbenzothiazole ring.
- The benzamide substituent is 3-(trifluoromethyl) instead of 2-methyl.
Compound 2 : N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide (TCS 1105)
- Key Differences :
- Replaces the sulfanyl-linked carbamoylmethyl group with a 2-oxoacetamide moiety.
- Lacks the ethyl-benzamide side chain.
- Implications :
Compound 3 : N-(2,3-Dimethylphenyl)-2-{[1-(4-fluorobenzyl)-1H-indol-3-yl]sulfonyl}acetamide
- Key Differences :
- Features a sulfonyl (-SO₂-) linkage instead of sulfanyl (-S-).
- The 4-fluorobenzyl group is attached to the indole’s N1 position.
- Implications :
Compound 4 : N-[2-(1H-indol-3-yl)ethyl]-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide
- Key Differences :
- Substitutes the 2-methylbenzamide with a biphenyl-propanamide group.
- Lacks the sulfanyl-carbamoylmethyl side chain.
- Implications :
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Compound 1 (BA97506) | Compound 2 (TCS 1105) |
|---|---|---|---|
| Molecular Weight | ~500 g/mol (estimated) | 568.63 g/mol | 312.32 g/mol |
| LogP (lipophilicity) | Moderate (fluorophenyl + methyl) | High (CF₃, benzothiazole) | Low (oxoacetamide) |
| Hydrogen Bond Acceptors | 5 | 6 | 4 |
| Metabolic Stability | Moderate (sulfanyl oxidation) | Low (benzothiazole oxidation) | High (stable oxo group) |
Biological Activity
N-{2-[3-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methylbenzamide is a complex organic compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : The compound features an indole moiety, which is known for its diverse biological activities.
- Functional Groups : It contains a fluorophenyl group and a sulfanyl group, which may influence its reactivity and biological interactions.
- Molecular Formula : C₁₉H₁₈F₃N₄O₄S₂
- Molecular Weight : 462.49 g/mol
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
- Receptor Modulation : It could act as a modulator for various receptors, potentially influencing signal transduction pathways that regulate cell growth and apoptosis.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, which can protect cells from oxidative stress.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound:
- Cell Proliferation Inhibition : In vitro assays demonstrated that the compound significantly reduces the proliferation of various cancer cell lines, including breast and colon cancer cells.
- Mechanistic Studies : The inhibition of the Akt/mTOR signaling pathway has been observed, which is crucial for cell survival and growth .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent:
- Inhibition of Bacterial Growth : Tests against common pathogens revealed that it possesses moderate antibacterial activity, particularly against Gram-positive bacteria.
Case Studies
- Case Study 1 : A study conducted on human breast cancer cell lines showed that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutics .
- Case Study 2 : In a mouse model of bacterial infection, administration of the compound resulted in reduced bacterial load and improved survival rates compared to untreated controls, suggesting its potential as an adjunct therapy in infectious diseases .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
